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For researchers and scientists engaged in drug development and phylogenomics, the efficient

and accurate processing of large-scale sequence alignments is a critical bottleneck. AMAS
(Alignment Manipulation And Summary) is a command-line tool and Python package designed

to address this challenge by offering high-speed manipulation and statistical analysis of

multiple sequence alignments. This guide provides an objective performance comparison of

AMAS against two common alternatives, FASconCAT-G and Phyutility, supported by

experimental data on speed and functionality.

Performance Benchmark: Speed
The primary performance metric for alignment manipulation tools is processing speed,

particularly for concatenation, a frequent task in phylogenomic workflows.[1] Experimental data

reveals that AMAS consistently outperforms both FASconCAT-G and Phyutility in

concatenation speed, often by a significant margin.

Concatenation Speed Comparison
The performance of each tool was benchmarked using four phylogenomic datasets of varying

size and complexity. The time taken to concatenate these datasets highlights the superior

speed of AMAS. For instance, on a dataset of 5,214 amino acid loci, AMAS completed the

concatenation in under 2 seconds.[2] In contrast, FASconCAT-G required over 36 seconds, and

Phyutility took approximately 10 minutes for the same task.[1][2] On the largest dataset of

8,295 exons, AMAS finished in under 18 seconds, while Phyutility's processing time exceeded

three hours.[2]
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Dataset
Description

AMAS FASconCAT-G Phyutility

5,214 amino acid loci < 2 seconds > 36 seconds ~ 10 minutes

1,478 amino acid loci - > 250 seconds -

8,295 exon DNA loci < 18 seconds Crashed > 3 hours

Table 1: Concatenation time comparison across different phylogenomic datasets. AMAS
demonstrates a substantial speed advantage, being at least 30 times faster than its

competitors in tested scenarios.[2] Note: FASconCAT-G crashed when attempting to process

the nucleotide FASTA files from the Jarvis et al. (2014) dataset.[2]

Summary Statistics Speed Comparison
AMAS also demonstrates high efficiency in calculating and summarizing alignment statistics.

For the smallest dataset, AMAS generated summaries in approximately 35 seconds, whereas

FASconCAT-G, when performing concatenation and summary computation simultaneously,

took over 500 seconds.[3]

Performance Benchmark: Accuracy and
Functionality
In the context of alignment manipulation, "accuracy" refers to the correct and robust parsing of

various file formats and the precise execution of commands like concatenation, splitting, and

taxon removal. While direct quantitative accuracy benchmarks are not standard for these

functions, a tool's robustness can be inferred from its feature set and supported formats.

AMAS is recognized as a fast and robust program for manipulations in phylogenetic inference.

[2] It is designed to handle very large alignments with hundreds of taxa and thousands of loci.

[1][4]

Feature and Functionality Comparison
The choice of a tool often depends on the specific needs of a research pipeline. AMAS,

FASconCAT-G, and Phyutility offer a range of overlapping and unique functionalities.
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Feature AMAS FASconCAT-G Phyutility

Core Functions

Concatenation Yes Yes Yes

Format Conversion Yes Yes Yes

Summary Statistics Yes Yes No

Splitting / Site

Extraction
Yes Yes Yes (gaps only)

Taxon Removal Yes Yes Yes

Supported Input

Formats

FASTA Yes Yes Yes

PHYLIP (sequential &

interleaved)
Yes Yes No

NEXUS (sequential &

interleaved)
Yes No Yes

CLUSTAL No Yes No

Unique/Advanced

Features

Create Replicate

Alignments
Yes No No

Generate MrBayes

Blocks
No Yes No

Tree Manipulation No No Yes

NCBI Database

Interaction
No No Yes

Table 2: A comparative overview of the main functions and supported file formats for AMAS,

FASconCAT-G, and Phyutility.[5]
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Experimental Protocols
The performance benchmarks cited in this guide are based on the methodologies described in

the 2016 PeerJ publication on AMAS.

System Specifications: The performance tests were conducted on a desktop computer with the

following specifications:

CPU: 12 Intel(R) Core(TM) i7-4930K CPUs @ 3.40Ghz

RAM: 32GB of DDR3 RAM @ 1600Hz

Storage: 4TB 7200rpm hard drive

Operating System: Ubuntu 12.04LTS

Benchmarking Procedure: Execution times for all commands were measured using the

standard Unix time -p command. To ensure reliability, each command was run three times with

minimal background system load, and the best time was recorded.

Tool Versions and Commands:

AMAS: The commands tested included AMAS.py concat for concatenation and AMAS.py

summary for generating statistics.[6]

FASconCAT-G (v1.02): Concatenation was tested in two modes: with the -i option for faster

computation without simultaneous statistics, and with the -s option for simultaneous

summary calculation.[5][6]

Phyutility: The command used for concatenation was java -jar phyutility.jar -concat.[3][6]

Visualizing the Workflow
A typical phylogenomic analysis workflow involves several key stages where a tool like AMAS
is instrumental. The following diagram illustrates this process.
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[https://www.benchchem.com/product/b013638#benchmarking-amas-performance-for-
speed-and-accuracy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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